molecular formula C19H23NO4S2 B12205488 1-{[3-(Methylsulfonyl)phenyl]sulfonyl}-4-benzylpiperidine

1-{[3-(Methylsulfonyl)phenyl]sulfonyl}-4-benzylpiperidine

Cat. No.: B12205488
M. Wt: 393.5 g/mol
InChI Key: OXXWCXQRNMPXBK-UHFFFAOYSA-N
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Description

1-{[3-(Methylsulfonyl)phenyl]sulfonyl}-4-benzylpiperidine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(Methylsulfonyl)phenyl]sulfonyl}-4-benzylpiperidine typically involves multiple steps. One common method involves the reaction of 4-benzylpiperidine with 3-(methylsulfonyl)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-{[3-(Methylsulfonyl)phenyl]sulfonyl}-4-benzylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{[3-(Methylsulfonyl)phenyl]sulfonyl}-4-benzylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[3-(Methylsulfonyl)phenyl]sulfonyl}-4-benzylpiperidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with biological macromolecules, leading to inhibition or modulation of their activity. The benzyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[3-(Methylsulfonyl)phenyl]sulfonyl}-4-benzylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H23NO4S2

Molecular Weight

393.5 g/mol

IUPAC Name

4-benzyl-1-(3-methylsulfonylphenyl)sulfonylpiperidine

InChI

InChI=1S/C19H23NO4S2/c1-25(21,22)18-8-5-9-19(15-18)26(23,24)20-12-10-17(11-13-20)14-16-6-3-2-4-7-16/h2-9,15,17H,10-14H2,1H3

InChI Key

OXXWCXQRNMPXBK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3

Origin of Product

United States

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